Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed
Dapagliflozin is in a class of medications called sodium-glucose co-transporter 2 (SGLT2) inhibitors. Dapagliflozin is used along with diet and exercise, and sometimes with other medications, to lower blood sugar levels in adults with type 2 diabetes (a condition in which blood sugar is too high because the body does not produce or use insulin normally). A beneficial impact on fatty liver, which is prevalent among diabetics, has also been described after a twelve-week course of the drug. Remarkably, this group of drugs also seems to have a protective effect on the heart and kidneys.
Although SGLT-2 inhibitors are central to the treatment of diabetes, their exact mode of action was hitherto unknown. To answer this question, a research group from the Division of Endocrinology and Metabolism at the Department of Medicine III has now conducted a study using MRS, in which they observed six diabetic patients and a control group of ten healthy volunteers after they had taken dapagliflozin. They found that, in the short term, the amount of additional glucose produced in the liver exactly matched the amount lost in the urine due to the action of the drug. This suggests that the increased elimination of glucose via the kidneys immediately triggers a series of regulatory mechanisms that affect the metabolism in several organs and could therefore play a role in the beneficial effect of this drug.
About Dapagliflozin
Dapagliflozin is a C-glycosyl comprising beta-D-glucose in which the anomeric hydroxy group is replaced by a 4-chloro-3-(4-ethoxybenzyl)phenyl group. Dapagliflozin inhibits the sodium-glucose contransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron. SGLT2 facilitates 90% of glucose resorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus. In humans, Dapagliflozin is primarily glucuronidated to become the inactive 3-O-glucuronide metabolite(60.7%). Dapagliflozin also produces another minor glucuronidated metabolite(5.4%), a de-ethylated metabolite(<5%), and a hydroxylated metabolite(<5%)1. Metabolism of dapagliflozin is mediated by cytochrome p-450(CYP)1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP3A4, uridine diphosphate glucuronyltransferase(UGT)1A9, UGT2B4, and UGT2B7.
Dapagliflozin and other SGLT-2 inhibitors available at BenchChem for non-human research use.
Compound | More information |
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Dapagliflozin | https://www.benchchem.com/product/B525008 |
Empagliflozin | https://www.benchchem.com/product/B548751 |
Dextrose | https://www.benchchem.com/product/B001113 |
Ipragliflozin | https://www.benchchem.com/product/B530789 |
Sotagliflozin | https://www.benchchem.com/product/B543610 |
Luseogliflozin | https://www.benchchem.com/product/B533855 |